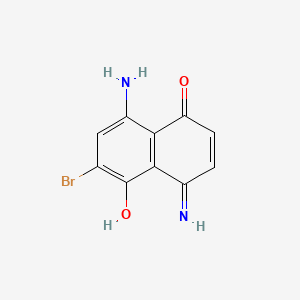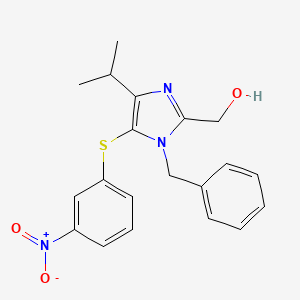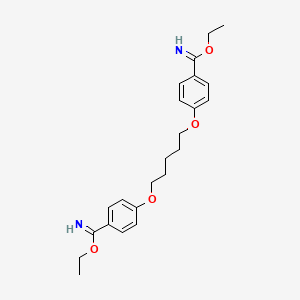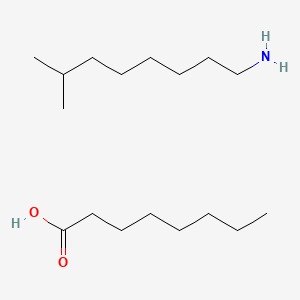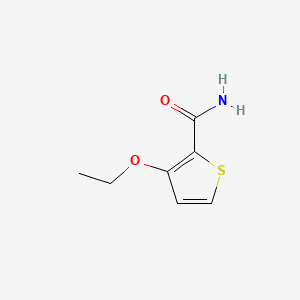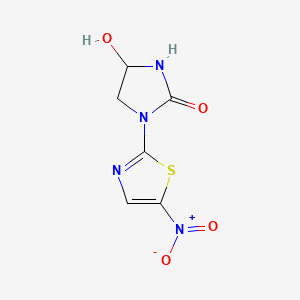
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- typically involves the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal and other appropriate carbonyl compounds . The reaction is often catalyzed by acids such as formic acid and conducted in refluxing acetonitrile . The process involves the formation of intermediate compounds which then undergo further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinone: A simpler analog without the nitrothiazole group.
4,5-Dihydroxy-2-imidazolidinone: Another derivative with different functional groups.
1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone: A more complex analog with additional aromatic rings.
Uniqueness
2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- is unique due to the presence of both the imidazolidinone and nitrothiazole moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
72589-86-7 |
|---|---|
Molecular Formula |
C6H6N4O4S |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
4-hydroxy-1-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H6N4O4S/c11-3-2-9(5(12)8-3)6-7-1-4(15-6)10(13)14/h1,3,11H,2H2,(H,8,12) |
InChI Key |
NMJKHHQCDHSEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1C2=NC=C(S2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


